2-(Decylamino)ethane-1-sulfonic acid
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Overview
Description
2-(Decylamino)ethanesulfonic acid is an organic compound with the molecular formula C12H27NO3S. It belongs to the class of sulfonic acids, which are known for their strong acidic properties. This compound is characterized by the presence of a decylamino group attached to an ethanesulfonic acid moiety, making it a unique member of the sulfonic acid family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylamino)ethanesulfonic acid typically involves the reaction of decylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Decylamine} + \text{Ethanesulfonic acid} \rightarrow \text{2-(Decylamino)ethanesulfonic acid} ]
Industrial Production Methods
In industrial settings, the production of 2-(Decylamino)ethanesulfonic acid may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Decylamino)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted ethanesulfonic acid derivatives .
Scientific Research Applications
2-(Decylamino)ethanesulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Decylamino)ethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the decylamino group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacking the decylamino group.
2-(N-Morpholino)ethanesulfonic acid: Another sulfonic acid derivative with a morpholino group instead of a decylamino group.
Uniqueness
2-(Decylamino)ethanesulfonic acid is unique due to the presence of the decylamino group, which imparts distinct hydrophobic and chemical properties. This makes it suitable for specific applications where other sulfonic acids may not be effective .
Properties
CAS No. |
61947-91-9 |
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Molecular Formula |
C12H27NO3S |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
2-(decylamino)ethanesulfonic acid |
InChI |
InChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-8-9-10-13-11-12-17(14,15)16/h13H,2-12H2,1H3,(H,14,15,16) |
InChI Key |
KKRUDBJEDKHLJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCS(=O)(=O)O |
Origin of Product |
United States |
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